molecular formula C16H12ClNO B1289100 8-(Benzyloxy)-2-chloroquinoline CAS No. 343788-51-2

8-(Benzyloxy)-2-chloroquinoline

Cat. No.: B1289100
CAS No.: 343788-51-2
M. Wt: 269.72 g/mol
InChI Key: NIEHWTGNWJVDEU-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-2-chloroquinoline (CAS: 343788-51-2) is a quinoline derivative with a benzyloxy group at the 8-position and a chlorine atom at the 2-position. Its molecular formula is C₁₆H₁₂ClNO, with a molecular weight of 269.73 g/mol . The compound is widely used in research, particularly in synthetic chemistry and coordination chemistry, as a precursor for fluorinated analogs (e.g., 8-(benzyloxy)-2-fluoroquinoline) or as a ligand in europium(III) complexes . It is commercially available with purities ranging from 95% to >98%, depending on the supplier, and requires storage at 2–8°C to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-2-chloroquinoline typically involves a nucleophilic substitution reaction. One common method includes the reaction of 8-hydroxyquinoline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-2-chloroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of 8-(Benzyloxy)-2-chloroquinoline is not fully elucidated. it is believed to interfere with microbial cell wall synthesis or disrupt cellular processes by binding to specific molecular targets. Further research is needed to identify the precise pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation at the 2-Position

8-(Benzyloxy)-2-fluoroquinoline (17)

  • Structure : Fluorine replaces chlorine at the 2-position.
  • Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) using 8-(benzyloxy)-2-chloroquinoline as the starting material. The reaction proceeds in 78–80% yield under mild conditions .
  • Fluorinated analogs are often prioritized in drug discovery due to enhanced metabolic stability.

8-(Benzyloxy)-2-methylquinoline (2d)

  • Structure : Methyl group replaces chlorine at the 2-position.
  • Synthesis: Synthesized via O-alkylation of 8-hydroxy-2-methylquinoline with benzyl bromide in 88% yield .
  • Key Differences :
    • The methyl group introduces steric bulk, which may hinder electrophilic substitution reactions.
    • Reduced electron-withdrawing effects compared to chlorine, leading to differences in aromatic reactivity.

2-Chloroquinoline (Parent Compound)

  • Structure : Lacks the 8-benzyloxy group.
  • Thermodynamic Properties: Enthalpy of sublimation (ΔsubH°) at 298.15 K: 93.1 ± 1.2 kJ/mol . The absence of the benzyloxy group reduces molecular weight (MW: 163.61 g/mol) and likely increases volatility compared to this compound.

Positional Isomers and Heterocyclic Variants

7-(Benzyloxy)-4-chloroquinoline

  • Structure : Benzyloxy group at the 7-position and chlorine at the 4-position.
  • Similarity Score: 0.77 (compared to this compound) .
  • Key Differences :
    • Altered substitution pattern may affect coordination chemistry (e.g., binding to metal ions in europium complexes) .

2,4-Dichloro-6-methoxyquinoline

  • Structure : Methoxy group at 6-position with dichloro substitution.
  • Similarity Score : 0.85 .
  • Methoxy group enhances solubility in polar solvents compared to benzyloxy.

Physicochemical and Thermodynamic Properties

Solubility and Stability

  • This compound: Requires heating to 37°C and sonication for dissolution in DMSO .
  • 2-Chloroquinoline: Higher volatility due to lower molecular weight, as evidenced by its measurable ΔsubH° .

Thermodynamic Comparison of Quinoline Derivatives

Compound ΔsubH° (kJ/mol) ΔvapH° (kJ/mol) ΔfusS° (J/mol·K)
2-Chloroquinoline 93.1 ± 1.2 67.5 ± 0.8 64.3 ± 0.9
2-Methylquinoline 89.4 ± 1.0 65.2 ± 0.7 59.8 ± 0.8
2-Phenylquinoline 105.3 ± 1.5 78.9 ± 1.2 72.1 ± 1.1

Key Observations :

  • Chlorine substituents increase enthalpy values compared to methyl groups due to stronger intermolecular interactions (e.g., halogen bonding) .
  • The benzyloxy group in this compound likely further elevates ΔsubH° due to increased molecular weight and π-stacking interactions.

Biological Activity

8-(Benzyloxy)-2-chloroquinoline is a synthetic compound belonging to the quinoline family, characterized by a benzyloxy substituent at the 8-position and a chloro group at the 2-position. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and antimalarial domains. The compound has garnered attention for its potential therapeutic applications, prompting investigations into its mechanisms of action and efficacy against various pathogens.

  • Chemical Formula : C₁₈H₁₄ClN
  • Molecular Weight : 255.71 g/mol
  • Structure : The presence of the benzyloxy group enhances lipophilicity, which may facilitate cellular penetration and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal species, including:

  • Bacteria :
    • Pseudomonas aeruginosa
    • Escherichia coli
    • Staphylococcus aureus
  • Fungi :
    • Aspergillus niger

In vitro studies have demonstrated that this compound can effectively disrupt microbial growth, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Antimalarial Activity

The structural similarity of this compound to known antimalarial agents like chloroquine suggests its potential role in malaria treatment. Studies have highlighted its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism is thought to involve interference with DNA replication or other essential biochemical pathways in the parasite .

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to involve:

  • Nucleophilic Substitution Reactions : The chloro group allows for nucleophilic aromatic substitution (SNAr), facilitating various chemical transformations that enhance biological activity.
  • Binding Affinity : Interaction studies have shown that derivatives of this compound can bind effectively to proteins such as bovine serum albumin, which is crucial for understanding pharmacokinetics and therapeutic potential.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

StudyActivity EvaluatedKey Findings
AntimicrobialSignificant growth inhibition against various bacteria and fungi.
AntimalarialEffective against Plasmodium falciparum; potential mechanism involves DNA interference.
CytotoxicityEvaluated in human cancer cell lines; showed selective cytotoxicity with low toxicity to normal cells.
Structure-Activity RelationshipIdentified derivatives with enhanced antimicrobial activities compared to parent compound.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives, including this compound, against clinical isolates of Pseudomonas aeruginosa. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .
  • Antimalarial Screening : In another study focusing on antimalarial activity, derivatives were tested for their ability to inhibit Plasmodium falciparum. The results showed promising activity, warranting further investigation into their mechanisms and optimization for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(Benzyloxy)-2-chloroquinoline, and what critical parameters influence yield?

  • Methodology : A common approach involves halogenation or nucleophilic substitution at the quinoline core. For example, benzyloxy groups can be introduced via Williamson ether synthesis using 8-hydroxyquinoline derivatives and benzyl halides. Key parameters include:

  • Temperature control (50–80°C) to avoid decomposition.
  • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Catalytic bases like K₂CO₃ or Cs₂CO₃ to enhance reactivity .
    • Characterization : Confirm structure via ¹H NMR (e.g., benzyl protons at δ 4.8–5.2 ppm) and LC-MS for purity (>95%) .

Q. How should researchers optimize purification methods for this compound?

  • Methodology : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts. Recrystallization from ethanol or acetonitrile improves crystallinity. Monitor purity via TLC (Rf ≈ 0.4–0.6 in 3:1 hexane/EtOAc) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify benzyloxy (δ 4.8–5.2 ppm) and quinoline protons (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺ expected for C₁₆H₁₂ClNO).
  • FT-IR : Detect C-O (1250 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can mechanistic studies elucidate the chlorination step in this compound synthesis?

  • Methodology :

  • Perform kinetic isotope effect (KIE) studies to distinguish between electrophilic or radical pathways.
  • Use DFT calculations to model transition states (e.g., B3LYP/6-31G* level) .
  • Monitor intermediates via in-situ IR or Raman spectroscopy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodology :

  • Re-examine sample preparation (e.g., solvent polarity, temperature).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare with computational predictions (e.g., Gaussian NMR simulations) .

Q. How does this compound behave under oxidative or photolytic conditions?

  • Methodology :

  • Expose to UV light (254 nm) in methanol and analyze degradation via HPLC.
  • Use EPR spectroscopy to detect radical intermediates under oxidative stress (e.g., H₂O₂) .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • Methodology :

  • Apply molecular docking (AutoDock Vina) to study interactions with metal catalysts.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Properties

IUPAC Name

2-chloro-8-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEHWTGNWJVDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621926
Record name 8-(Benzyloxy)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343788-51-2
Record name 8-(Benzyloxy)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-(benzyloxy)quinolin-2-ol (6.6 g, 26.3 mmol) was dissolved in POCl3 (50 mL). The mixture was stirred at 90° C. for 16 h. The POCl3 was evaporated and to the residue was added EtOAc (100 mL) and the solution was washed with a.q. NaHCO3 (80 mL) and H2O (80 mL). The EtOAc was removed under vacuum to give the desired compound (6.0 g, yield 85%). LCMS (m/z): 270.1 [M+H]+
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
85%

Retrosynthesis Analysis

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